N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-4-phenylbutanamide
Description
N-[3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl]-4-phenylbutanamide is a complex organic compound featuring a 2,5-dimethylfuran-3-yl moiety, a hydroxypropyl linker, and a 4-phenylbutanamide group. Its structural complexity confers unique physicochemical and biological properties. The 4-phenylbutanamide tail may influence binding affinity to biological targets, such as enzymes or receptors.
Properties
IUPAC Name |
N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-4-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c1-14-13-17(15(2)23-14)18(21)11-12-20-19(22)10-6-9-16-7-4-3-5-8-16/h3-5,7-8,13,18,21H,6,9-12H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHCQSDYEZIJRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CCNC(=O)CCCC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-4-phenylbutanamide typically involves multiple steps:
Formation of 2,5-dimethylfuran: This can be achieved through the cyclization of (Z)-3-methylpent-2-en-4-yn-1-ol.
Functionalization of 2,5-dimethylfuran: The methyl group of 2,5-dimethylfuran can be functionalized through a three-step strategy involving ring opening to 2,5-hexanedione, aldol condensation with aldehydes, and hydrogenation-cyclization to generate alkylated tetrahydrofuran.
Coupling with phenylbutanamide: The final step involves coupling the functionalized furan derivative with phenylbutanamide under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques would be essential for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-4-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carbonyl groups can be reduced to alcohols or other reduced forms.
Substitution: The hydroxypropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-4-phenylbutanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug development and biochemical studies.
Medicine: It may have therapeutic potential due to its unique structural properties.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-4-phenylbutanamide involves its interaction with specific molecular targets and pathways. The furan ring and hydroxypropyl group may interact with enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonamide Derivatives
Compounds with sulfonamide groups, such as N-[3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide (), share the furan and hydroxypropyl motifs but replace the butanamide with a sulfonamide. Key differences include:
- Reactivity : Sulfonamides are more electrophilic due to the electron-withdrawing sulfonyl group, enhancing interactions with nucleophilic residues in enzymes (e.g., carbonic anhydrase inhibitors) .
- Biological Activity : Sulfonamide derivatives often exhibit antimicrobial or antifungal properties, whereas the target compound’s amide group may favor anti-inflammatory or receptor-modulating effects .
Table 1: Comparison with Sulfonamide Analogs
| Compound | Functional Groups | Molecular Weight (g/mol) | Notable Properties |
|---|---|---|---|
| Target Compound | Furan, hydroxypropyl, butanamide | ~353.4* | Potential anti-inflammatory |
| N-[3-(2,5-DMF-3-yl)-3-HP]-oxazole-sulfonamide | Furan, hydroxypropyl, sulfonamide | ~380.4 | Antibacterial, stabilized by dimethyl groups |
*Estimated based on molecular formula.
Amide-Based Analogs
Phenylbutanamide Variants
- N-[3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl]-2-phenylbutanamide (): Differs in the phenyl substitution position (2- vs. 4-phenyl). The 4-phenyl group in the target compound may improve steric complementarity with hydrophobic binding pockets, enhancing target affinity .
- N-(3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl)cinnamamide (): Replaces butanamide with a cinnamamide (propenamide) group. The extended conjugation in cinnamamide may increase UV absorption and alter metabolic stability .
Thiadiazole and Oxazole Derivatives
- N-(3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide (): The thiadiazole ring introduces sulfur, which can enhance electronegativity and antimicrobial activity compared to the phenylbutanamide tail .
Substituent Effects on Bioactivity
highlights how substituent positioning (e.g., 4- vs. 2-phenyl) alters biological activity. For example:
- 4-Phenylbutanamide : Likely improves lipophilicity and membrane permeability compared to 2-phenyl analogs .
- Hydroxypropyl vs.
Molecular Weight and Solubility Trends
- Lower Molecular Weight Analogs (e.g., 3-hydroxypropionic acid, ): Simpler structures may exhibit higher solubility but lack target specificity.
- Bulkier Derivatives (e.g., benzothiadiazin-containing compounds, ): Increased molecular weight (~450–500 g/mol) could reduce bioavailability despite enhanced binding affinity .
Biological Activity
N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-4-phenylbutanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃N₃O₂ |
| Molecular Weight | 315.39 g/mol |
| CAS Number | 1421483-96-6 |
This compound incorporates a furan ring, hydroxypropyl chain, and a phenyl group, which are significant for its biological interactions.
The biological activity of this compound is believed to involve its interaction with specific enzymes or receptors. The presence of the furan ring and phenyl group enhances its binding affinity to these targets, potentially influencing various cellular processes.
Research suggests that compounds with similar structures often exhibit antimicrobial , anticancer , and anti-inflammatory properties. The mechanism may involve inhibition of key enzymes or modulation of signaling pathways critical for disease progression.
Antimicrobial Activity
Studies have shown that compounds containing furan moieties can exhibit significant antimicrobial properties. For instance, derivatives of 2,5-dimethylfuran have been tested against various bacterial strains, demonstrating inhibitory effects. The exact mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
Research indicates that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines. The structural components likely facilitate interaction with proteins involved in cell cycle regulation and apoptosis.
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of various furan derivatives. Results indicated that compounds similar to this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli.
- Anticancer Activity Assessment : In vitro tests on breast cancer cell lines revealed that this compound could reduce cell viability significantly compared to controls, suggesting potential as a therapeutic agent in cancer treatment.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Preparation of 2,5-Dimethylfuran : This can be synthesized from furfural through catalytic hydrogenation.
- Introduction of Hydroxypropyl Group : Reacting 2,5-dimethylfuran with an alkylating agent like 3-chloropropanol.
- Formation of the Amide Bond : The final step involves reacting the intermediate with phenylbutanoic acid derivatives under appropriate conditions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
